6-(Thiophen-2-yl)pyrimidine-4-carboxylic acid
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Overview
Description
6-(Thiophen-2-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound that features a thiophene ring fused to a pyrimidine ring with a carboxylic acid functional group at the 4-position
Mechanism of Action
Target of Action
Related compounds such as 4-(pyridin-3-yl)-6-(thiophen-2-yl) pyrimidine-2-thiol derivatives have shown potent anti-inflammatory activities both in vitro and in vivo . This suggests that the compound may interact with targets involved in inflammatory pathways.
Mode of Action
It’s worth noting that related compounds have shown antioxidant activities, suggesting that they may interact with targets in a way that mitigates oxidative stress .
Result of Action
Related compounds have shown potent anti-inflammatory activities both in vitro and in vivo, as well as promising antioxidant activities . This suggests that the compound may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Thiophen-2-yl)pyrimidine-4-carboxylic acid typically involves the condensation of thiophene derivatives with pyrimidine precursors. One common method includes the reaction of thiophene-2-carboxylic acid with a pyrimidine derivative under acidic or basic conditions to form the desired product. The reaction conditions often involve heating and the use of catalysts to facilitate the formation of the heterocyclic ring system .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
6-(Thiophen-2-yl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the thiophene and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and bases such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted thiophene or pyrimidine derivatives depending on the reagents used.
Scientific Research Applications
6-(Thiophen-2-yl)pyrimidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-3-carboxylic acid.
Pyrimidine derivatives: Compounds such as pyrimidine-4-carboxylic acid and 2,4-diaminopyrimidine.
Uniqueness
6-(Thiophen-2-yl)pyrimidine-4-carboxylic acid is unique due to the combination of the thiophene and pyrimidine rings, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
6-thiophen-2-ylpyrimidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2S/c12-9(13)7-4-6(10-5-11-7)8-2-1-3-14-8/h1-5H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIAXHWSZGXALDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NC=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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